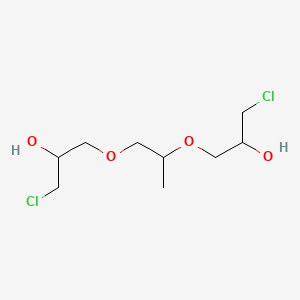
1,1'-(Propylenedioxy)bis(3-chloro-2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is an organic compound with the molecular formula C9H18Cl2O4 It is a chlorinated derivative of propylene glycol, featuring two chlorine atoms and two propylene glycol units connected via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) can be synthesized through the reaction of propylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Epoxidation: Propylene glycol is reacted with epichlorohydrin to form an epoxide intermediate.
Ring Opening: The epoxide intermediate undergoes ring-opening in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of 1,1’-(Propylenedioxy)bis(2-propanol).
Oxidation: Formation of 1,1’-(Propylenedioxy)bis(2-propanone) or corresponding carboxylic acids.
Reduction: Formation of 1,1’-(Propylenedioxy)bis(2-propanol) or corresponding alkanes.
Applications De Recherche Scientifique
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biocide or antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it useful as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
1,1’-(Ethylenedioxy)bis(3-chloro-2-propanol): Similar structure but with an ethylene linkage instead of propylene.
1,1’-(Butylenedioxy)bis(3-chloro-2-propanol): Similar structure but with a butylene linkage instead of propylene.
Uniqueness: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific propylene linkage, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and stability compared to its ethylene and butylene analogs, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
18371-82-9 |
|---|---|
Formule moléculaire |
C9H18Cl2O4 |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3 |
Clé InChI |
DOCLYKIGBJGQFA-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(CCl)O)OCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
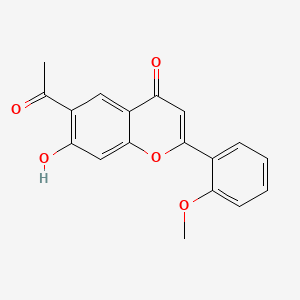
![2-[4-[2-(3,4-Dimethoxyphenyl)ethylamino]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-7-yl]ethanol](/img/structure/B14171787.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
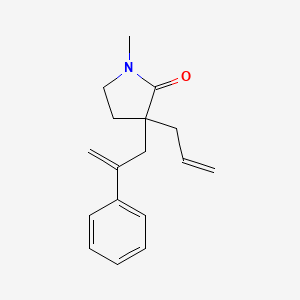
![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)


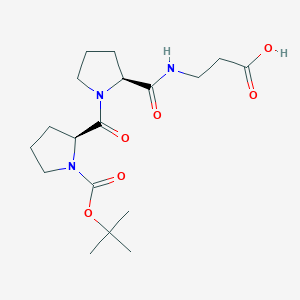
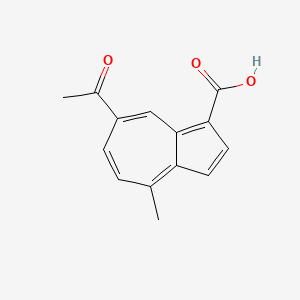
![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
